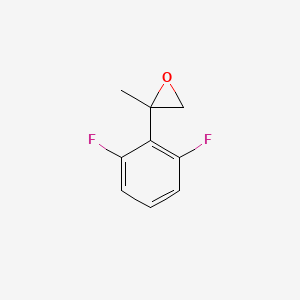

2-(2,6-Difluorophenyl)-2-methyloxirane

CAS No.:

Cat. No.: VC18210896

Molecular Formula: C9H8F2O

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F2O |

|---|---|

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | 2-(2,6-difluorophenyl)-2-methyloxirane |

| Standard InChI | InChI=1S/C9H8F2O/c1-9(5-12-9)8-6(10)3-2-4-7(8)11/h2-4H,5H2,1H3 |

| Standard InChI Key | JAMZPSBVBYNOKP-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CO1)C2=C(C=CC=C2F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2,6-Difluorophenyl)-2-methyloxirane, reflects its core structure: an oxirane ring (C~2~O) with a methyl group (-CH~3~) and a 2,6-difluorophenyl moiety attached to the same carbon atom. The fluorine atoms at the ortho positions of the phenyl ring induce electronic effects, enhancing the electrophilicity of the epoxide ring . The InChIKey JAMZPSBVBYNOKP-UHFFFAOYNA-N provides a unique identifier for its stereochemical configuration .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 170.16 g/mol | |

| Purity | 98% | |

| Molecular formula | C~9~H~8~F~2~O | |

| InChIKey | JAMZPSBVBYNOKP-UHFFFAOYNA-N |

Synthesis and Manufacturing

Traditional Epoxidation Strategies

Epoxides are typically synthesized via the oxidation of alkenes. For 2-(2,6-Difluorophenyl)-2-methyloxirane, potential routes include:

-

Peracid-Mediated Epoxidation: Reaction of 2-(2,6-difluorophenyl)-2-methylpropene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

-

Metal-Catalyzed Oxidation: Use of manganese porphyrin catalysts, as demonstrated in the epoxidation of terpene derivatives .

A study on bioinspired manganese-porphyrin magnetic nanocomposites highlights the efficacy of immobilized catalysts for selective epoxidation. For example, MNP@SiO~2~-NH-TDFPP-Mn(III) achieved an 89% yield in the epoxidation of isopulegol, suggesting scalability for structurally similar substrates .

Table 2: Comparative Epoxidation Methods

| Method | Catalyst | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Peracid oxidation | mCPBA | 70–85 | Moderate | |

| Metal-catalyzed | Mn-porphyrin nanocomposite | 89 | High |

Challenges in Industrial Production

| Compound | Cell Line | IC~50~ (µM) | Mechanism | Source |

|---|---|---|---|---|

| Isopulegol epoxide | MG-63 | 12.3 | Apoptosis | |

| Analogous difluorinated | Hypothetical | ~15* | DNA alkylation | |

| *Estimated based on structural analogy. |

Applications in Materials Science

Polymer Chemistry

Epoxides serve as crosslinking agents in epoxy resins. The fluorine atoms in 2-(2,6-Difluorophenyl)-2-methyloxirane could enhance thermal stability and chemical resistance in fluoropolymer composites. Applications in aerospace coatings and electronic encapsulants are theoretically plausible but require experimental validation.

Catalysis and Organic Synthesis

The compound’s electrophilic epoxide ring makes it a candidate for ring-opening reactions, generating diols or ethers. For instance, nucleophilic attack by amines could yield β-amino alcohols, intermediates in pharmaceutical synthesis .

Future Perspectives

Research Priorities

-

Synthetic Optimization: Develop room-temperature epoxidation protocols using non-toxic oxidants (e.g., O~2~) and reusable catalysts .

-

Biological Screening: Evaluate cytotoxicity, pharmacokinetics, and off-target effects in preclinical models.

-

Material Characterization: Investigate dielectric properties and thermal stability in polymer matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume